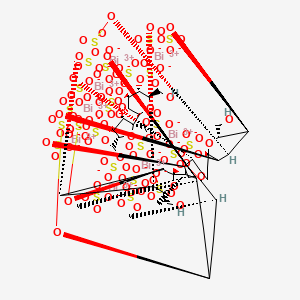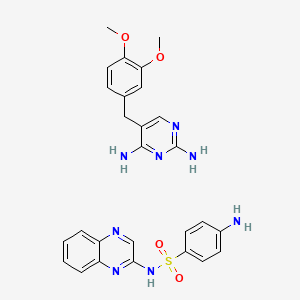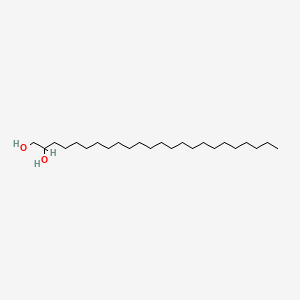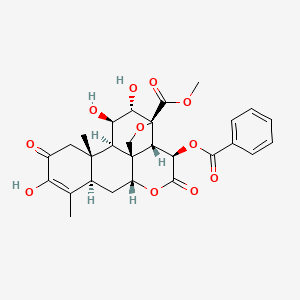![molecular formula C17H19NO2 B1228400 2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)
2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide is a member of acetamides.
Scientific Research Applications
Analytical Characterizations in Forensic Challenges : This compound is part of a group of arylcyclohexylamines which have gained attention as new psychoactive substances in forensic sciences. These compounds are often perceived as ketamine-like dissociatives and primarily act via antagonism of the NMDA receptor. Their analytical characterizations are crucial in identifying new substances of abuse (Wallach et al., 2016).
Comparative Metabolism Studies : Studies have explored the metabolism of similar chloroacetamide herbicides in human and rat liver microsomes. Such research is vital in understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).
Biotransformation by Fungi : The fungus Cunninghamella elegans has been found capable of biotransforming metolachlor, a structurally similar compound, indicating the potential for microbial degradation of these types of compounds in environmental settings (Pothuluri et al., 1997).
Synthesis and Pharmacological Application : Novel syntheses of such compounds, aiming to develop potent, long-acting, orally active pharmaceuticals, have been investigated for their potential application in treating various disorders (Mitsuya et al., 2000).
Polymerization and Stereochemistry Studies : The chemical properties, such as polymerization and stereochemistry, of derivatives of similar compounds have been studied, indicating their potential utility in creating new materials with specific properties (Román & Gallardo, 1992).
Bioefficacy Against Mosquitoes : Some aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, have been synthesized and tested for their repellent activity against Aedes aegypti mosquitoes, suggesting their potential use in pest control (Garud et al., 2011).
Anticonvulsant Activity : Omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which are structurally related, have been synthesized and evaluated for their anticonvulsant activity, contributing to the development of new therapeutic agents (Aktürk et al., 2002).
Anticancer Agent Research : Research into derivatives of 2-phenylacetamide has indicated their potential as anticancer agents, with some studies focusing on evaluating their efficacy against various cancer cell lines (Aliabadi et al., 2010).
properties
Product Name |
2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-13-8-10-14(11-9-13)12-18-17(19)16(20-2)15-6-4-3-5-7-15/h3-11,16H,12H2,1-2H3,(H,18,19) |
InChI Key |
NQPGYBJMHYTASA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)


![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)

![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)


![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)

![8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)